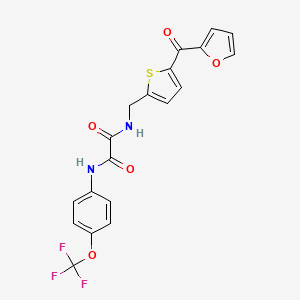

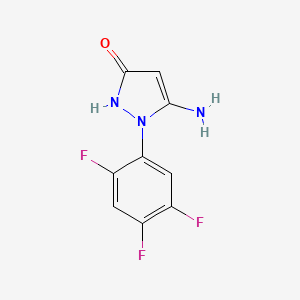

![molecular formula C16H15FN4O2 B2494203 5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-90-5](/img/structure/B2494203.png)

5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical "5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" falls into a class of compounds known for their interesting chemical and physical properties, with relevance in various scientific and medicinal research fields.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, including the reaction of alkylamides in liquid ammonia with an oxidizing agent, leading to amino derivatives, and subsequent hydrolysis for specific derivatives. This process indicates a regioselective amination of condensed pyrimidines (A. Gulevskaya et al., 1994). Another method involves reacting 4-methyl-2-aminopyridine with diethyl malonate, followed by condensation with amino components to prepare substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones (A. Rauf et al., 2010).

Molecular Structure Analysis

The molecular structure of related pyrido[2,3-d]pyrimidine derivatives has been elucidated using X-ray analysis, revealing specific conformational features and intermolecular hydrogen bonding forming a three-dimensional network, which can infer the behavior of the target compound (Jie-Xing Zhou et al., 2007).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidines participate in various chemical reactions, leading to a wide range of derivatives. These reactions include halogenation, aminomethylation, acylation, and azo coupling, demonstrating the compound's versatility in chemical synthesis (E. B. Tsupak et al., 1994).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly, as evidenced by the broad range in solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values. This diversity indicates that slight modifications in the structure can greatly influence the compound's biopharmaceutical properties (M. Jatczak et al., 2014).

科学的研究の応用

Anticonvulsant and Antidepressant Activities

Research has shown that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant anticonvulsant and antidepressant properties. Specifically, a study by Zhang et al. (2016) found that some derivatives were more efficient than the reference drug carbamazepine in anticonvulsant activity and possessed potent antidepressant properties similar to those of fluoxetine (Zhang, Wang, Wen, Li, & Quan, 2016).

Synthesis and Chemical Reactions

Various methods have been developed to synthesize and modify pyrido[2,3-d]pyrimidine derivatives. Su and Watanabe (1982, 1984) described novel reactions and syntheses for these compounds, providing insights into the chemical behavior and potential applications of these derivatives (Su & Watanabe, 1982); (Su & Watanabe, 1984).

Urease Inhibition

Compounds based on pyrido[2,3-d]pyrimidine have been investigated for their urease inhibition properties. Rauf et al. (2010) found that certain derivatives exhibited significant urease inhibition activity, indicating potential applications in the treatment of diseases related to urease (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

Crystallography and Molecular Structures

Studies on the crystal structures of pyrido[2,3-d]pyrimidine derivatives have been conducted. Trilleras et al. (2009) explored the molecular structures of these compounds, which can provide valuable information for the development of new drugs and materials (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Herbicidal Activities

These compounds have also been evaluated for their herbicidal activities. Huazheng (2013) synthesized pyrimidine derivatives and found that some showed good herbicidal activities, suggesting their potential use in agriculture (Huazheng, 2013).

作用機序

Target of Action

The primary target of F2455-0523 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

F2455-0523 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

The result of F2455-0523’s action is significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

特性

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-20-14-13(15(22)21(2)16(20)23)12(7-8-18-14)19-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOCZWWFBHXESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

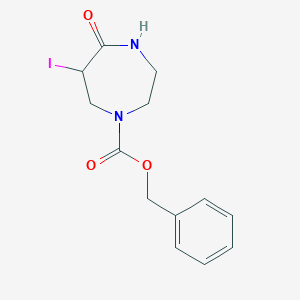

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

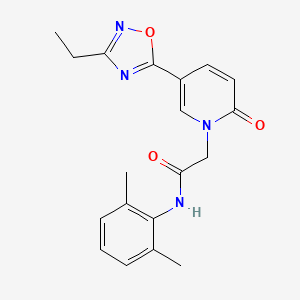

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

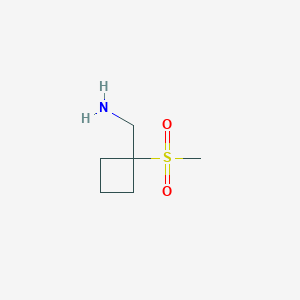

![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)